Hole Mobility in OFETs: Anthra[2,3‑b]thiophene vs. Tetraceno[2,3‑b]thiophene and Pentacene
In bottom‑gate top‑contact OFETs fabricated under identical conditions, unsubstituted anthra[2,3‑b]thiophene achieves a field‑effect hole mobility of 0.134 cm² V⁻¹ s⁻¹ and an on/off ratio of 10⁸ when deposited at 25 °C [1]. Under optimized conditions (80 °C deposition), tetraceno[2,3‑b]thiophene delivers 0.245 cm² V⁻¹ s⁻¹, whereas pentacene thin films typically range from 0.09 cm² V⁻¹ s⁻¹ to 0.39 cm² V⁻¹ s⁻¹ depending on purity and processing .
| Evidence Dimension | Hole field‑effect mobility (cm² V⁻¹ s⁻¹) |
|---|---|
| Target Compound Data | 0.134 cm² V⁻¹ s⁻¹ |
| Comparator Or Baseline | Tetraceno[2,3‑b]thiophene: 0.245 cm² V⁻¹ s⁻¹; Pentacene: 0.09–0.39 cm² V⁻¹ s⁻¹ |
| Quantified Difference | Anthra[2,3‑b]thiophene mobility is 45% lower than tetraceno[2,3‑b]thiophene but comparable to pentacene (within the typical pentacene range) |
| Conditions | Bottom‑gate top‑contact OFET, SiO₂ dielectric, vacuum‑deposited film at 25 °C |
Why This Matters
Anthra[2,3‑b]thiophene provides a defined mobility benchmark that balances performance with enhanced oxidative stability, making it a preferred reference compound when evaluating new heteroacene derivatives.
- [1] Valiyev, F.; Hu, W.-S.; Chen, H.-Y.; Kuo, M.-Y.; Chao, I.; Tao, Y.-T. Synthesis and Characterization of Anthra[2,3-b]thiophene and Tetraceno[2,3-b]thiophenes for Organic Field-Effect Transistor Applications. Chem. Mater. 2007, 19, 3018–3026. View Source
